1-[3-(2H-1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-2-(2,3-difluorophenyl)ethan-1-one
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Overview
Description
1-[3-(2H-1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-2-(2,3-difluorophenyl)ethan-1-one is a complex organic compound characterized by the presence of a benzodioxole ring, a pyrrolidine ring, and a difluorophenyl group
Preparation Methods
The synthesis of 1-[3-(2H-1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-2-(2,3-difluorophenyl)ethan-1-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via the reaction of an appropriate amine with a suitable carbonyl compound.
Coupling Reactions: The benzodioxole and pyrrolidine intermediates are then coupled with a difluorophenyl ethanone derivative using a palladium-catalyzed cross-coupling reaction.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-[3-(2H-1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-2-(2,3-difluorophenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl group to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions.
Scientific Research Applications
1-[3-(2H-1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-2-(2,3-difluorophenyl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and cancer.
Materials Science: It is explored for use in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Research: The compound is used in studies investigating its effects on cellular processes and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 1-[3-(2H-1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-2-(2,3-difluorophenyl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-[3-(2H-1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-2-(2,3-difluorophenyl)ethan-1-one can be compared with similar compounds, such as:
1-(1,3-Benzodioxol-5-yl)-2-(1-pyrrolidinyl)-1-butanone: This compound shares the benzodioxole and pyrrolidine rings but differs in the alkyl chain length and substitution pattern.
1-(1,3-Benzodioxol-5-yl)-2-(2,3-difluorophenyl)ethanol: This compound has a similar structure but features an alcohol group instead of a ketone.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[3-(1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-2-(2,3-difluorophenyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2NO3/c20-15-3-1-2-13(19(15)21)9-18(23)22-7-6-14(10-22)12-4-5-16-17(8-12)25-11-24-16/h1-5,8,14H,6-7,9-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCFHLNWEQZANHL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC3=C(C=C2)OCO3)C(=O)CC4=C(C(=CC=C4)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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